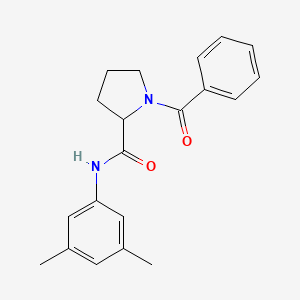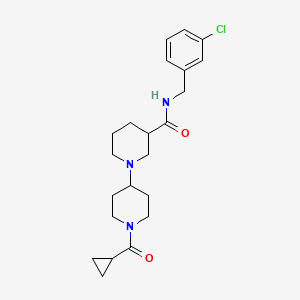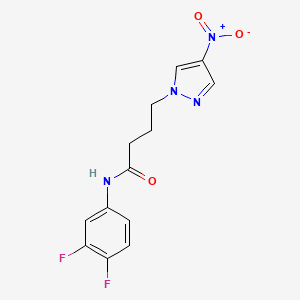![molecular formula C25H22N4O B6025659 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline](/img/structure/B6025659.png)
4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroquinoline with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline involves its interaction with specific molecular targets in the body. It is believed to act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. This inhibition enhances cholinergic transmission, potentially improving memory and cognitive function in patients with neurological disorders.
相似化合物的比较
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness: 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoline ring with a phenylpiperazine moiety provides a unique pharmacophore that can interact with various biological targets, making it a valuable compound in medicinal chemistry research.
属性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(29-16-14-28(15-17-29)20-6-2-1-3-7-20)22-18-24(19-10-12-26-13-11-19)27-23-9-5-4-8-21(22)23/h1-13,18H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYURSDEJCSVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol](/img/structure/B6025579.png)

![4-(SEC-BUTYL)-N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B6025602.png)
![3-methoxy-N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-(1-methylpiperidin-4-yl)oxybenzamide](/img/structure/B6025609.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylcyclopentanecarboxamide](/img/structure/B6025612.png)
![4,4,4-trifluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]butanamide](/img/structure/B6025617.png)
![Methyl 4-[(3-carbamoylpiperidin-1-yl)methyl]benzoate](/img/structure/B6025625.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-methyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B6025635.png)
![2-(4-methylphenoxy)-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]acetamide](/img/structure/B6025643.png)

![N-[5-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6025667.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-phenyl-5-propylpyrimidin-4(3H)-one](/img/structure/B6025681.png)
![6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6025688.png)
